3(Or 4)-methylbenzene-1,2-diamine

Corrosion Inhibition Computational Chemistry Copper Protection

Researchers developing corrosion inhibitors or pharmaceutical scaffolds often encounter inconsistent reactivity when using generic o-phenylenediamine. This isomeric mixture (≥99% purity) ensures defined electronic properties for reproducible synthesis. • Lower HOMO-LUMO gap (4.85 eV) and higher dipole moment (2.45 D) provide superior Cu corrosion inhibition. • 4-Methyl isomer enhances polymer solubility for uniform thin-film fabrication. • Demonstrated 54% overall yield in an 8-step NMDA antagonist synthesis confirms synthetic reliability. Ships immediately with verified isomer ratio.

Molecular Formula C14H20N4
Molecular Weight 244.34 g/mol
CAS No. 26966-75-6
Cat. No. B12087061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(Or 4)-methylbenzene-1,2-diamine
CAS26966-75-6
Molecular FormulaC14H20N4
Molecular Weight244.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)N.CC1=C(C(=CC=C1)N)N
InChIInChI=1S/2C7H10N2/c1-5-2-3-6(8)7(9)4-5;1-5-3-2-4-6(8)7(5)9/h2*2-4H,8-9H2,1H3
InChIKeyIJIFOQILLRKGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(or 4)-Methylbenzene-1,2-diamine: Specifications and Industrial Utility


3(or 4)-Methylbenzene-1,2-diamine (CAS 26966-75-6) is a commercial mixture comprising the 3-methyl and 4-methyl positional isomers of o-phenylenediamine [1]. It is primarily utilized as a versatile chemical intermediate in the synthesis of corrosion inhibitors (e.g., methylbenzotriazole), dyes, and pharmaceutical compounds, with commercial specifications typically requiring a combined purity of ≥99% for the 2,3- and 3,4-diaminotoluene isomers [2]. This mixture is characterized as a colorless to light yellow solid, exhibiting high solubility in organic solvents [1]. Its reactivity is governed by the ortho-diamine functionality, enabling facile condensation to form heterocyclic structures such as benzimidazoles and benzotriazoles [3].

3(or 4)-Methylbenzene-1,2-diamine: Why Isomeric Purity Matters


Direct substitution with generic o-phenylenediamine (OPD) or other analogs is not technically valid. The presence and position of the methyl substituent critically modulate electronic properties, solubility, and steric profiles, leading to quantifiable differences in performance across key applications. For instance, 4-methyl-o-phenylenediamine exhibits improved polymer solubility compared to unsubstituted OPD polymers [1]. Furthermore, the 4-methyl derivative demonstrates distinct quantum chemical parameters (e.g., lower HOMO-LUMO energy gap) that correlate with enhanced corrosion inhibition efficiency relative to benzene-1,2-diamine [2]. These structure-property relationships demonstrate that the methyl-substituted scaffold is not an interchangeable commodity; its specific electronic and steric features directly enable the performance benchmarks in corrosion inhibition and materials science outlined in the following quantitative evidence.

3(or 4)-Methylbenzene-1,2-diamine: Quantitative Evidence vs. Closest Analogs


Reduced HOMO-LUMO Gap in Corrosion Inhibition

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level directly compared 4-methylbenzene-1,2-diamine (AMPA) to Benzene-1,2-diamine (BD). The 4-methyl substitution resulted in a quantifiably lower HOMO-LUMO energy gap (ΔE), a key descriptor for chemical reactivity and inhibition efficiency [1].

Corrosion Inhibition Computational Chemistry Copper Protection

Enhanced Polymer Solubility from Methyl Substitution

Chemical oxidation polymerization of 4-methyl-o-phenylenediamine (4Me-oPD) using ammonium persulfate yielded a polymer, P(4Me-oPD), with markedly improved solubility compared to the polymer derived from unsubstituted o-phenylenediamine (P(oPD)) [1]. The introduction of the 4-methyl substituent enhanced solubility in common organic solvents, a critical parameter for processing and application.

Conducting Polymers Polymer Synthesis Materials Science

Higher Dipole Moment in Corrosion Inhibition

In the same DFT study comparing 4-methylbenzene-1,2-diamine (AMPA) to Benzene-1,2-diamine (BD), the methyl-substituted analog exhibited a significantly larger calculated dipole moment (μ) [1]. This parameter is indicative of stronger electrostatic interactions with charged metal surfaces.

Corrosion Inhibition Computational Chemistry Copper Protection

Scalable Multi-Step Pharmaceutical Synthesis

3-Methylbenzene-1,2-diamine served as the commercially available starting material for an 8-step synthesis of the selective human NR2A antagonist NVP-AAM077 [1]. The process demonstrated robust scalability with a reported 54% overall yield, confirming the compound's utility as a reliable building block in complex pharmaceutical manufacturing.

Pharmaceutical Synthesis NMDA Antagonist Process Chemistry

3(or 4)-Methylbenzene-1,2-diamine: Best-Fit Application Scenarios


Copper Corrosion Inhibitors for Cooling Systems

This compound, particularly its 4-methyl isomer, is ideally suited for synthesizing benzimidazole or benzotriazole-based corrosion inhibitors for copper and its alloys in aqueous systems. The quantifiably lower HOMO-LUMO energy gap (4.85 eV vs. 5.12 eV for unsubstituted analog) and higher dipole moment (2.45 Debye vs. 1.89 Debye) indicate enhanced electronic interaction with metal surfaces, potentially offering superior protection compared to inhibitors derived from unsubstituted o-phenylenediamine [4]. This is critical for applications in recirculating cooling water, where halogen-based biocides are used, and the corrosion inhibitor must maintain film persistency.

Conjugated Polymers for Sensors and Electronics

The 4-methyl isomer is a differentiated monomer for producing poly(phenylenediamine) derivatives with significantly improved solubility compared to the unsubstituted polymer [4]. This enhanced processability is a key requirement for fabricating thin films via spin-coating or drop-casting for applications in electrochemical biosensors, humidity sensors, and organic electronic devices where uniform, defect-free coatings are paramount.

Dyes and Pigments with Tailored Solubility

As a commercial mixture (CAS 26966-75-6) with a typical combined isomer purity of ≥99% [4], this compound is the direct precursor for synthesizing specific dyes and pigments. The methyl substitution inherently alters the solubility and shade of the resulting chromophores compared to those derived from non-methylated diamines. Procurement of this specific isomeric mixture ensures consistent dye quality and avoids the performance variability associated with substituting generic or alternative diamine building blocks.

Starting Material for Complex Pharmaceuticals

The demonstrated 54% overall yield in an 8-step synthesis of a selective NMDA antagonist validates the 3-methyl isomer's utility as a robust building block in medicinal chemistry [4]. For R&D and process chemists, this provides a benchmark for synthetic efficiency, supporting the selection of this specific scaffold over potentially lower-yielding or more expensive alternatives when constructing complex molecular architectures containing a methyl-substituted aromatic diamine core.

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